5-Chloro-2-(oxetan-3-yloxy)pyridine
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Overview
Description
5-Chloro-2-(oxetan-3-yloxy)pyridine is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an oxetane ring at the 2-position
Mechanism of Action
Mode of Action
Related compounds, like pyrimidinamine derivatives, are known to inhibit electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death .
Biochemical Pathways
Based on its similarity to pyrimidinamine derivatives, it may impact the electron transport chain in mitochondria, leading to disruptions in energy production and increased oxidative stress .
Result of Action
If it acts similarly to pyrimidinamine derivatives, it could lead to cell death due to disruptions in energy production and increased oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be formed through intramolecular cyclization reactions involving epoxides or halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while ring-opening reactions can produce a range of oxetane-derived compounds .
Scientific Research Applications
5-Chloro-2-(oxetan-3-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and its potential as a tool for probing biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-2-(oxetan-3-yloxy)pyridine include other pyridine derivatives with different substituents and oxetane-containing compounds. Examples include:
- 3-Chloro-5-(oxetan-3-yloxy)pyridine-2-carbonitrile
- 5-(Chloromethyl)-2-(oxetan-3-yloxy)pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and an oxetane ring. This combination of features imparts unique chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXPGNLSKEGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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